Yakuchinone A

Description

Yakuchinone-A has been reported in Alpinia oxyphylla with data available.

from Alpinia oxyphylla; structure given in first source

Structure

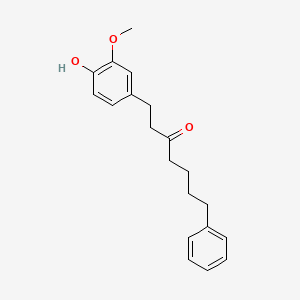

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXELARZTKDBEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229406 | |

| Record name | Yakuchinone-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78954-23-1 | |

| Record name | Yakuchinone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78954-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yakuchinone-A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078954231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yakuchinone-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YAKUCHINONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X58Y9JC7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Yakuchinone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yakuchinone A, a diarylheptanoid of significant interest in pharmacological research, originates from the fruits of Alpinia oxyphylla. This document provides a detailed exploration of the origins of this compound, including its natural source, biosynthetic pathway, initial isolation and characterization, and its molecular mechanism of action with a focus on key signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols for pivotal assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological and experimental workflows.

Natural Source and Initial Discovery

This compound is a naturally occurring compound predominantly isolated from the fruits of Alpinia oxyphylla Miq., a perennial ginger plant belonging to the Zingiberaceae family.[1][2][3][4] This plant has a long history of use in traditional East Asian medicine for treating a variety of ailments, including intestinal disorders, diarrhea, and inflammation.[5] The initial discovery and isolation of this compound were part of broader phytochemical investigations into the bioactive constituents of Alpinia oxyphylla.

Biosynthesis of this compound

This compound belongs to the diarylheptanoid class of secondary metabolites.[1][6] The biosynthesis of diarylheptanoids in plants, particularly in the Zingiberaceae family, is understood to proceed through the phenylpropanoid pathway.[7][8] While the specific enzymatic steps for this compound biosynthesis in Alpinia oxyphylla have not been fully elucidated, a putative pathway can be inferred from studies on related compounds in ginger and turmeric.

The proposed biosynthetic pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway. The formation of the diarylheptanoid scaffold is believed to involve the condensation of two phenylpropanoid units with a malonate unit, a reaction catalyzed by type III polyketide synthases (PKSs).

References

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of a cardiotonic principle from Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome analysis reveals the genetic basis underlying the biosynthesis of volatile oil, gingerols, and diarylheptanoids in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Yakuchinone A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yakuchinone A is a diarylheptanoid natural product isolated from the fruits of Alpinia oxyphylla. This document provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It includes comprehensive tables of its chemical and biological data, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and visualizations of its known signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically defined as 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one. Its structure features a seven-carbon heptanone chain linking a guaiacol (4-hydroxy-3-methoxyphenyl) moiety and a phenyl group.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one | [1] |

| CAS Number | 78954-23-1 | [1][2] |

| Molecular Formula | C₂₀H₂₄O₃ | [1] |

| Molecular Weight | 312.4 g/mol | [1] |

| Appearance | Colorless to Yellow to Orange clear liquid or semi-solid | Ambeed |

| Boiling Point | 212-214 °C at 2 mmHg | TCI |

| Solubility | Soluble in DMSO | MedChemExpress |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| ¹H NMR | Data available in referenced literature; key signals include aromatic protons of the guaiacol and phenyl rings, and aliphatic protons of the heptanone chain. | [3] |

| ¹³C NMR | Data available in referenced literature; key signals include carbons of the carbonyl group, aromatic rings, and the aliphatic chain. | [3][4] |

| Mass Spectrometry | HRFDMS [M]⁺ m/z 330.1830 (calcd. for C₂₀H₂₆O₄, as a related metabolite) | [3] |

| Infrared (IR) | Characteristic absorptions for O-H, C-H (aromatic and aliphatic), and C=O stretching are expected. | [5][6][7] |

Biological Activity

This compound exhibits a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.

Anti-inflammatory Activity

This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[1] This inhibition is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the Bcl-2-mediated signaling pathway.

Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| A375P | Melanoma | 14.75 | [2] |

| B16F1 | Melanoma | 31.73 | [2] |

| B16F10 | Melanoma | 21.71 | [2] |

| A549 | Lung Cancer | 26.07 | [2] |

| MCF-7 | Breast Cancer | 11.50 | [2] |

| HT-29 | Colon Cancer | 11.96 | [2] |

Signaling Pathways

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the NF-κB signaling pathway. Inflammatory stimuli typically lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitor of κB (IκB). This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, such as COX-2 and iNOS, inducing their transcription. This compound is proposed to inhibit the activation of NF-κB, thereby preventing the expression of these inflammatory mediators.

Anticancer Signaling Pathway

The anticancer activity of this compound is linked to the induction of apoptosis, or programmed cell death. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An imbalance in the ratio of these proteins can trigger the mitochondrial apoptotic pathway. This compound is thought to shift this balance in favor of apoptosis, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.

Experimental Protocols

Isolation of this compound from Alpinia oxyphylla

The following is a general procedure for the isolation of diarylheptanoids from Alpinia oxyphylla, which can be adapted for the specific isolation of this compound.

-

Plant Material: Dried fruits of Alpinia oxyphylla are used as the starting material.[8]

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning. For example, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. This compound is expected to be enriched in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is further purified using column chromatography on silica gel. A gradient elution system, for instance, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and may be subjected to further purification steps like preparative HPLC to yield the pure compound.

Chemical Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound can be found in the referenced literature. A general synthetic approach involves the coupling of a protected vanillin derivative with a suitable seven-carbon synthon, followed by deprotection and functional group manipulations.

In Vitro COX Inhibition Assay

This protocol is a general method for determining the inhibitory activity of a compound against COX-1 and COX-2.[9][10]

-

Reagents: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the test compound (this compound).

-

Procedure: a. The enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations in a suitable buffer at 37°C for a defined period (e.g., 15 minutes). b. The reaction is initiated by the addition of arachidonic acid. c. The peroxidase activity of COX, which is coupled to the cyclooxygenase activity, is measured by monitoring the oxidation of the chromogenic substrate at a specific wavelength (e.g., 590 nm for TMPD). d. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. e. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

-

Cell Culture: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anticancer activities. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and Bcl-2, make it an attractive candidate for further investigation and potential drug development. The information compiled in this technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound.

References

- 1. This compound | C20H24O3 | CID 133145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. FTIR spectroscopy of synthesized racemic nonacosan-10-ol: a model compound for plant epicuticular waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of a cardiotonic principle from Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Yakuchinone A: A Technical Guide to Its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yakuchinone A is a diarylheptanoid, a class of natural compounds that has garnered significant interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the primary natural source of this compound, detailed protocols for its extraction and purification, and a summary of its known biological activities. The methodologies outlined are collated from scientific literature to provide researchers with a practical foundation for isolating this promising bioactive molecule.

Natural Source

The principal natural source of this compound is the dried, ripe fruit of Alpinia oxyphylla Miq., a plant belonging to the ginger family (Zingiberaceae).[2][3][4][5][6] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including diarrhea and dementia.[1] this compound is one of several bioactive constituents isolated from the fruit, alongside other diarylheptanoids like Yakuchinone B, flavonoids, and sesquiterpenes.[1][7]

Extraction and Isolation of this compound

The extraction and purification of this compound from Alpinia oxyphylla fruit involves a multi-step process beginning with solvent extraction, followed by chromatographic separation to isolate the pure compound.

General Experimental Workflow

The overall process involves the extraction of the powdered plant material with an organic solvent, followed by liquid-liquid partitioning to separate compounds based on polarity. The fraction containing this compound is then subjected to column chromatography for purification.

Caption: Workflow for this compound Extraction and Isolation.

Detailed Experimental Protocol

This protocol is based on methodologies described in the scientific literature for the extraction of diarylheptanoids from Alpinia oxyphylla.[8]

Step 1: Preparation of Plant Material

-

Obtain dried fruits of Alpinia oxyphylla.

-

Grind the fruits into a fine powder to increase the surface area for solvent extraction.

Step 2: Solvent Extraction

-

The powdered plant material is extracted exhaustively with methanol, typically using ultrasonication to enhance efficiency.[8] A common ratio involves using several liters of solvent for a given mass of plant material, repeated multiple times (e.g., 9 L of methanol x 3).[8]

-

Alternative conventional methods like maceration or Soxhlet extraction can also be employed, though they may require longer extraction times.[9][10][11]

-

After extraction, the suspension is filtered to remove solid plant debris.

-

The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.[8]

Step 3: Liquid-Liquid Partitioning

-

The crude extract is resuspended in water.

-

This aqueous suspension is then sequentially partitioned with solvents of increasing polarity to fractionate the components. A typical solvent series is n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (BuOH).[8]

-

This compound, being a moderately polar compound, is primarily found in the dichloromethane fraction.[8]

Step 4: Chromatographic Purification

-

The dried dichloromethane (CH₂Cl₂) extract is subjected to silica gel column chromatography.[8]

-

The column is eluted with a gradient solvent system, starting with a nonpolar solvent and gradually increasing the polarity. A common system is a gradient of dichloromethane to methanol (e.g., 100:0 to 0:100 CH₂Cl₂-MeOH).[8]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing this compound are pooled and concentrated.

-

If necessary, further purification can be achieved using preparative HPLC to yield highly pure this compound.[8]

Summary of Extraction Parameters

While specific yield data for this compound is not detailed in the provided search results, the following table summarizes the key parameters from a representative extraction protocol.

| Parameter | Description | Reference |

| Plant Material | Powdered dried fruits of Alpinia oxyphylla | [2][8] |

| Extraction Technique | Ultrasonication | [8] |

| Primary Solvent | Methanol | [8] |

| Fractionation Solvent | Dichloromethane (CH₂Cl₂) | [8] |

| Purification Method | Silica Gel Column Chromatography | [8] |

| Elution System | Dichloromethane-Methanol Gradient | [8] |

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and anticancer properties.[4][5][6] Its mechanism of action involves the inhibition of key enzymes and transcription factors in inflammatory and proliferative pathways.

Anti-inflammatory Pathway

This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7] These enzymes are critical mediators of the inflammatory response. The expression of both COX-2 and iNOS is often driven by the activation of the transcription factor NF-κB, which this compound has also been found to suppress.[7]

Caption: Inhibitory Action of this compound on Inflammatory Pathways.

Conclusion

This compound is a valuable natural product isolated from Alpinia oxyphylla. The extraction and purification process, while standard, requires careful execution of solvent partitioning and chromatographic techniques to achieve high purity. Its demonstrated ability to inhibit key inflammatory mediators like COX-2, iNOS, and NF-κB underscores its potential as a lead compound for the development of novel anti-inflammatory and anticancer therapeutics. Further research into optimizing extraction yields and fully elucidating its mechanisms of action is warranted.

References

- 1. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C20H24O3 | CID 133145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Extraction Methods of Major Phytochemicals | Encyclopedia MDPI [encyclopedia.pub]

- 10. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Yakuchinone A Signaling Pathways in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yakuchinone A is a diarylheptanoid, a natural phenolic compound isolated from the fruit of Alpinia oxyphylla. This plant has been a staple in traditional medicine, and modern pharmacological studies have begun to elucidate the mechanisms behind its therapeutic effects. This compound has demonstrated notable anti-inflammatory and anticancer activities, positioning it as a compound of interest for further investigation in oncology.[1][2] Its primary anticancer effect appears to be the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the currently understood signaling pathways modulated by this compound in cancer cells, supported by available quantitative data and detailed experimental methodologies.

Core Signaling Pathways of this compound in Cancer

Current research indicates that this compound exerts its anticancer effects primarily through two interconnected signaling cascades: the inhibition of the NF-κB pathway and the induction of the intrinsic apoptosis pathway.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting an environment conducive to tumor growth and resistance to therapy.[3]

This compound has been shown to suppress the activation of NF-κB induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][4] This inhibitory action on NF-κB activation leads to the downregulation of its downstream inflammatory targets, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are implicated in carcinogenesis.[1][4][5] The suppression of NF-κB is a key mechanism underlying the anti-inflammatory and chemopreventive properties of this compound.

Induction of Intrinsic Apoptosis

Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. This compound has been shown to induce apoptosis in several cancer cell lines, including basal cell carcinoma (BCC) and human promyelocytic leukemia (HL-60) cells.[2][6]

The mechanism of apoptosis induction by this compound involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. Specifically, treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. A downstream effect of this cascade is the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

Quantitative Data on this compound Activity

The cytotoxic and anti-inflammatory activities of this compound have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| A375P | Melanoma | Not Specified | 14.75 | [1] |

| B16F1 | Melanoma | Not Specified | 31.73 | [1] |

| B16F10 | Melanoma | Not Specified | 21.71 | [1] |

| A549 | Lung Carcinoma | Not Specified | 26.07 | [1] |

| MCF-7 | Breast Adenocarcinoma | Not Specified | 11.50 | [1] |

| HT-29 | Colorectal Adenocarcinoma | Not Specified | 11.96 | [1] |

| EL4 | Mouse Lymphoma | IL-17 Production | 11.5 | [1] |

| HL-60 | Promyelocytic Leukemia | Apoptotic Death | Not Specified | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the signaling pathways of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is determined by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, typically DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells with cold PBS and centrifuge to pellet.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Bcl-2 Family Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2 or anti-Bax), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, which reacts with HRP to produce light that can be detected on X-ray film or with a digital imager.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-Bax or mouse anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein like β-actin or GAPDH.

Conclusion and Future Directions

This compound is a promising natural compound that demonstrates significant anticancer activity through the induction of apoptosis and the suppression of pro-inflammatory signaling pathways. The established mechanisms involve the inhibition of NF-κB activation and the modulation of the Bcl-2 family of proteins to trigger the intrinsic apoptotic cascade.

While the current evidence provides a solid foundation, further research is required to fully delineate the upstream signaling events. Specifically, investigating the direct effects of this compound on the MAPK (ERK, JNK, p38) and PI3K/Akt signaling pathways would provide a more complete picture of its mechanism of action. Given that NF-κB is a downstream target of both the MAPK and PI3K/Akt pathways, it is plausible that this compound's inhibitory effect on NF-κB is mediated through one or both of these cascades. Future studies employing specific inhibitors and activators of these pathways, as well as phosphoproteomic analyses, will be crucial in confirming these potential links. A deeper understanding of these molecular interactions will be vital for the rational design of this compound-based therapeutics in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of inducible nitric oxide synthase expression by yakuchinones and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Yakuchinone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yakuchinone A, a diarylheptanoid isolated from the fruits of Alpinia oxyphylla, has garnered significant interest for its diverse pharmacological activities, including its potent antioxidant effects. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, relevant signaling pathways, and a summary of its efficacy. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon evidence from closely related compounds, such as Yakuchinone B, and the broader class of chalcones to elucidate its potential. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research and validation.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress. Oxidative stress is a critical contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[1][2]. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage and offering therapeutic potential.

This compound belongs to a class of naturally occurring compounds known for their antioxidant and anti-inflammatory properties[3]. Its chemical structure, featuring a phenolic hydroxyl group, suggests an intrinsic capacity for free radical scavenging. This guide will delve into the direct and indirect antioxidant mechanisms of this compound.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be multifaceted, encompassing both direct radical scavenging and indirect cellular defense mechanisms.

Direct Radical Scavenging

This compound possesses the ability to directly neutralize free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). This activity is primarily attributed to the hydrogen-donating capacity of its phenolic hydroxyl group. Upon donating a hydrogen atom to a free radical, this compound itself becomes a relatively stable radical, thereby terminating the radical chain reaction.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids in cell membranes, leading to cellular damage. This compound has been shown to inhibit lipid peroxidation, a crucial aspect of its cytoprotective effects[3]. This inhibition is likely a consequence of its radical scavenging ability, which prevents the initiation and propagation of the lipid peroxidation cascade.

Induction of the Nrf2/HO-1 Signaling Pathway

A significant indirect antioxidant mechanism of compounds structurally related to this compound, such as chalcones, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, like this compound, can interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

One of the most critical Nrf2 target genes is Heme Oxygenase-1 (HO-1)[5][6]. HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The induction of HO-1 is a key mechanism by which cells protect themselves against oxidative stress[7].

The proposed mechanism for Nrf2 activation by this compound is depicted in the following signaling pathway diagram.

Quantitative Data Summary

Table 1: Free Radical Scavenging and Cytoprotective Effects of Yakuchinone B and its Derivatives (JC1-JC6) in H₂O₂-treated SK-N-MC cells. [8][9]

| Compound (20 µM) | ROS Level Reduction (%) vs H₂O₂ Control | Increased Cell Viability (24h) (%) vs H₂O₂ Control |

| JC1 | 38 | 11 |

| JC2 | 14 | 15 |

| JC3 | 50 | 18 |

| JC4 | 77 | 24 |

| JC5 | 56 | 24 |

| Yakuchinone B (JC6) | 71 | 22 |

Table 2: Inhibition of Lipid Peroxidation by Yakuchinone B and its Derivatives (JC1-JC6) in H₂O₂-treated SK-N-MC cells. [8]

| Compound (20 µM) | MDA Level (nmol/mg protein) |

| Control (untreated) | 0.15 |

| H₂O₂ treated | 0.65 |

| JC1 + H₂O₂ | 0.52 |

| JC2 + H₂O₂ | 0.50 |

| JC3 + H₂O₂ | 0.54 |

| JC4 + H₂O₂ | 0.34 |

| JC5 + H₂O₂ | 0.43 |

| Yakuchinone B (JC6) + H₂O₂ | 0.47 |

Table 3: Effect of Yakuchinone B and its Derivatives (JC1-JC6) on Endogenous Antioxidant Enzyme Activity in H₂O₂-treated SK-N-MC cells. [8]

| Compound (20 µM) | Increase in CAT Activity (%) vs H₂O₂ Control | Increase in SOD Activity (%) vs H₂O₂ Control |

| JC1 + H₂O₂ | 5.3 | 2.3 |

| JC2 + H₂O₂ | 10.5 | 7.2 |

| JC3 + H₂O₂ | 11.8 | 8.2 |

| JC4 + H₂O₂ | 32.6 | 14.2 |

| JC5 + H₂O₂ | 18.9 | 10.0 |

| Yakuchinone B (JC6) + H₂O₂ | 32.4 | 17.1 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antioxidant properties.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The discoloration of the purple DPPH• solution to a yellow-colored product is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well microplate, add a specific volume of the this compound solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

Add a small volume of the this compound solution to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

-

The IC₅₀ value is determined from the dose-response curve.

Lipid Peroxidation (MDA) Assay

Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation. The TBARS (Thiobarbituric Acid Reactive Substances) assay is commonly used to measure MDA levels. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically.

Protocol:

-

Induce lipid peroxidation in a suitable biological sample (e.g., cell lysate, tissue homogenate) with an oxidizing agent (e.g., H₂O₂ or Fe²⁺/ascorbate).

-

Treat the samples with various concentrations of this compound.

-

Add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid) to the samples.

-

Heat the mixture at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

A standard curve using a known concentration of MDA is prepared to quantify the MDA levels in the samples.

-

The inhibitory effect of this compound on lipid peroxidation is expressed as the percentage reduction in MDA formation compared to the control group.

Western Blot Analysis for Nrf2 and HO-1

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the proteins of interest.

Protocol:

-

Cell Lysis and Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.

Conclusion

This compound is a promising natural compound with significant antioxidant potential. Its mechanisms of action likely involve both direct free radical scavenging and the modulation of cellular antioxidant defense systems, primarily through the activation of the Nrf2/HO-1 signaling pathway. Although quantitative data specifically for this compound is currently limited, the available evidence from structurally similar compounds strongly supports its efficacy. Further research, utilizing the standardized protocols outlined in this guide, is warranted to fully elucidate the quantitative antioxidant profile of this compound and to explore its therapeutic applications in oxidative stress-related diseases. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for future investigations into this potent natural antioxidant.

References

- 1. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of heme oxygenase-1 expression and MAPK pathways in response to kaempferol and rhamnocitrin in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sid.ir [sid.ir]

Preliminary Studies on the Bioactivity of Yakuchinone A: A Technical Guide

Introduction

Yakuchinone A is a bioactive diarylheptanoid isolated from the dried fruits of Alpinia oxyphylla, a plant used in traditional medicine.[1][2] Preliminary research has identified this compound as a promising natural product with a range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][3][4][5] This technical guide provides an in-depth overview of the initial studies on this compound's bioactivity, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| A375P | Melanoma | 14.75 ± 1.00 | [1][3] |

| B16F1 | Melanoma | 31.73 ± 4.46 | [1][3] |

| B16F10 | Melanoma | 21.71 ± 3.65 | [1][3] |

| A549 | Lung Cancer | 26.07 | [3] |

| MCF-7 | Breast Cancer | 11.50 | [3] |

| HT-29 | Colorectal Cancer | 11.96 | [3] |

| HL-60 | Promyelocytic Leukemia | Apoptosis Induced | [1][5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line / Model | Effect | IC50 / Concentration | Reference |

| IL-17 Production | EL4 (Mouse Lymphoma) | Dose-dependent reduction | 11.5 μM | [3] |

| COX-2 & iNOS Expression | TPA-Stimulated Mouse Skin | Inhibition | Not specified | [5] |

| TNF-α mRNA Expression | TPA-Stimulated Mouse Skin | Inhibition | Not specified | [5] |

| Prostaglandin Synthesis | In vitro | Strong inhibition | Not specified | [1][6] |

Table 3: In Vivo Activity of this compound

| Animal Model | Condition | Dosage | Outcome | Reference |

| Mouse Model | Autoimmune Encephalomyelitis (EAE) | 50 mg/kg, i.p., daily for 14 days | Significant reduction in EAE score from Day 9 to Day 15 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the preliminary studies of this compound.

Extraction and Isolation of this compound

This protocol describes the general procedure for obtaining this compound from its natural source, Alpinia oxyphylla.

-

Extraction: Powdered A. oxyphylla is extracted with methanol using ultrasonication (e.g., 40 kHz). The resulting suspension is filtered and concentrated via rotary evaporation to yield a crude extract.[7]

-

Partitioning: The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and butanol (BuOH).[7]

-

Chromatography: The dichloromethane extract, which contains this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system of dichloromethane and methanol (e.g., 100:0 to 0:100) to separate the fractions.[7]

-

Isolation and Identification: this compound is isolated from the relevant fraction. Its identity is confirmed by comparing its Nuclear Magnetic Resonance (NMR) data with previously reported data.[7]

Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the IC50 values of compounds.

-

Cell Seeding: Cancer cells (e.g., A431, A375, B16) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 5, 10, 20, 30, 40, and 50 μM) for a specific duration, typically 72 hours. A vehicle control (e.g., DMSO) is also included.[8]

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.

In Vivo Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines the induction and assessment of an EAE mouse model to evaluate the in vivo anti-inflammatory effects of this compound.

-

Induction of EAE: EAE is induced in mice, typically C57BL/6, by immunization with a specific peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment: Mice are administered this compound (e.g., 50 mg/kg, intraperitoneally) daily for a set period, such as 14 days, starting from the onset of symptoms.[3]

-

Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Data Analysis: The EAE scores are compared between the this compound-treated group and a control group to determine the compound's effect on disease severity.[3]

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

Experimental Workflow for Bioactivity Screening

The diagram below outlines the general process from the natural source to the evaluation of biological activity.

Anti-inflammatory Signaling Pathway

This compound has been shown to suppress inflammation by inhibiting key pro-inflammatory enzymes and cytokines.[5][6] This is often mediated through the inhibition of transcription factors like NF-κB.

References

- 1. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial Transformation of this compound and Cytotoxicity Evaluation of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Anticancer Agent | AmBeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Immunomart [immunomart.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of Yakuchinone A from Alpinia oxyphylla

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yakuchinone A is a diarylheptanoid found in Alpinia oxyphylla, a plant used in traditional Chinese medicine.[1][2] This compound has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5] Notably, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by suppressing the activation of the NF-κB signaling pathway.[5][6] These properties make this compound a promising candidate for further investigation in drug development. This document provides a detailed protocol for the isolation and purification of this compound from the fruits of Alpinia oxyphylla.

Data Presentation

Table 1: Summary of Quantitative Data from Representative Isolation Protocols

| Plant Part | Extraction Solvent | Fractionation Solvent(s) | Purification Method(s) | Starting Material (kg) | Yield of Fraction/Compound (g or mg) | Reference |

| Fruits | Ethanol | Not specified | Silica gel column chromatography, GC-MS | Not specified | Not specified | [7] |

| Leaves and Stems | 95% Ethanol | Ethyl acetate, n-Butanol | Silica gel column chromatography, Sephadex LH-20 CC, Preparative TLC, Semi-preparative HPLC | 95.5 | EtOAc fraction: 150.1 g, n-BuOH fraction: 348.4 g | [8] |

| Rhizomes | 95% Ethanol | Petroleum ether, Methylene dichloride, Ethyl acetate, n-Butanol | Silica gel column chromatography | Not specified | Petroleum ether extract: 130 g, Methylene dichloride extract: 188 g | [9] |

| Fruits | Not specified | Not specified | Chiral column chromatography | Not specified | Not specified | [10] |

Note: Specific yield of this compound is not consistently reported across all studies. The table reflects the reported yields of various fractions and, in some cases, other isolated compounds.

Experimental Protocols

This protocol synthesizes common methodologies reported in the literature for the isolation of this compound from the fruits of Alpinia oxyphylla.

1. Plant Material and Extraction:

-

Plant Material: Dried, mature fruits of Alpinia oxyphylla are the most commonly used part for this compound isolation.[1][7]

-

Grinding: The dried fruits should be ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction Solvent: 95% ethanol is a frequently used and effective solvent for extracting diarylheptanoids from Alpinia oxyphylla.[8] Other solvents like methanol and acetone have also been reported.[1][11]

-

Extraction Method:

-

Maceration: Soak the powdered plant material in 95% ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process 2-3 times.

-

Reflux Extraction: For a more exhaustive extraction, reflux the powdered plant material with 95% ethanol (e.g., 1:10 w/v) at a controlled temperature (e.g., 60-70°C) for 1-2 hours.[8] Repeat the extraction 2-3 times.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2. Fractionation of the Crude Extract:

-

Solvent Partitioning: The crude ethanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[8][9] this compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator.

-

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: This is a primary technique for separating compounds from the enriched fraction (typically the ethyl acetate fraction).

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common system is a gradient of petroleum ether and ethyl acetate, starting with a high concentration of petroleum ether and gradually increasing the proportion of ethyl acetate.[8][9]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography: This technique is used for further purification, particularly for separating compounds with similar polarities.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A common mobile phase is a mixture of chloroform and methanol (e.g., 1:1 v/v).[8]

-

-

Preparative Thin Layer Chromatography (TLC) and/or Semi-Preparative High-Performance Liquid Chromatography (HPLC): These techniques are employed for the final purification of this compound to achieve high purity.

-

Preparative TLC: Apply the partially purified fraction onto a preparative TLC plate and develop it with an appropriate solvent system. Scrape the band corresponding to this compound and elute the compound with a suitable solvent.

-

Semi-Preparative HPLC: This method offers high resolution for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[10] The eluate is monitored with a UV detector.

-

4. Structure Elucidation:

The structure of the isolated this compound can be confirmed using various spectroscopic methods, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)

Mandatory Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. Analysis of Bioactive Components in the Fruit, Roots, and Leaves of Alpinia oxyphylla by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Two new antioxidant diarylheptanoids from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological evaluation of Alpinia oxyphylla-derived molecule (PD-00105): In vitro genotoxicity studies and 90-day oral toxicity study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Four new diarylheptanoids and two new terpenoids from the fruits of Alpinia oxyphylla and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Total Synthesis of Yakuchinone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative methodology for the total synthesis of Yakuchinone A, a diarylheptanoid with potential therapeutic applications. The presented synthesis is a plausible six-step route inspired by the efficient approach reported by Shi et al., which achieves a high overall yield. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the chemical synthesis of this compound and related compounds.

Introduction

This compound, chemically known as 1-(4'-hydroxy-3'-methoxyphenyl)-7-phenylheptan-3-one, is a natural product isolated from the fruits of Alpinia oxyphylla. It belongs to the diarylheptanoid class of compounds, which are known for a wide range of biological activities. A concise and efficient total synthesis of this compound has been reported, achieving an overall yield of 52% in six steps from commercially available starting materials.[1][2] This methodology is designed to be suitable for large-scale synthesis, employing conventional reactions and purification techniques that avoid column chromatography.[1][3] A key feature of this synthetic strategy is the use of a Weinreb amide intermediate, which allows for the controlled addition of an organometallic reagent to form the ketone functionality of the target molecule.

Quantitative Data Summary

The following table summarizes the plausible step-by-step yields for the total synthesis of this compound, culminating in a high overall yield.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Weinreb Amide Formation | 5-Phenylpentanoic acid | N-methoxy-N-methyl-5-phenylpentanamide | ~95% |

| 2 | Grignard Reaction | 3-bromo-1-(tert-butyldimethylsilyloxy)-4-methoxybenzene | (4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)magnesium bromide | In situ |

| 3 | Weinreb Ketone Synthesis | N-methoxy-N-methyl-5-phenylpentanamide and Grignard reagent | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-one | ~85% |

| 4 | Reduction | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-one | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-ol | ~98% |

| 5 | Oxidation | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-ol | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-one | ~90% |

| 6 | Deprotection | 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-7-phenylheptan-3-one | This compound | ~80% |

| Overall | 5-Phenylpentanoic acid | This compound | ~52% |

Experimental Protocols

Step 1: Synthesis of N-methoxy-N-methyl-5-phenylpentanamide (Weinreb Amide)

-

To a solution of 5-phenylpentanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Dissolve the resulting acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

-

Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude Weinreb amide, which can be used in the next step without further purification.

Step 2: In situ Preparation of (4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)magnesium bromide (Grignard Reagent)

-

To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a solution of 3-bromo-1-(tert-butyldimethylsilyloxy)-4-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) dropwise to initiate the Grignard reaction, using a small crystal of iodine if necessary.

-

Once the reaction has initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting solution is used immediately in the next step.

Step 3: Synthesis of 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-5-phenylpentan-1-one

-

To a solution of the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add the freshly prepared Grignard reagent from Step 2 (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 4 & 5: Synthesis of 1-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)-7-phenylheptan-3-one (Homologation and Oxidation)

Note: A plausible two-carbon homologation followed by oxidation is proposed here to construct the heptanone backbone.

-

Wittig Reaction: To a suspension of (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF, add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.2 eq) at -78 °C and stir for 30 minutes. Add a solution of the ketone from Step 3 (1.0 eq) in THF and allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify to yield the α,β-unsaturated ester.

-

Conjugate Reduction: Dissolve the unsaturated ester (1.0 eq) in ethanol and add palladium on carbon (10 mol%). Hydrogenate the mixture under a balloon of hydrogen for 12 hours. Filter through Celite and concentrate to give the saturated ester.

-

Hydrolysis and Decarboxylation: Hydrolyze the ester using aqueous lithium hydroxide, followed by acidic workup to yield the carboxylic acid. The resulting β-keto acid can be decarboxylated upon heating to afford the desired heptanone.

-

Alternatively, a Claisen condensation between the ketone from step 3 and ethyl acetate, followed by hydrolysis and decarboxylation can be envisioned.

Step 6: Synthesis of this compound (Deprotection)

-

Dissolve the silyl-protected intermediate from the previous step (1.0 eq) in THF (0.2 M).

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Logical Workflow Diagram

Caption: Synthetic workflow for the total synthesis of this compound.

This document provides a comprehensive guide for the total synthesis of this compound, intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The outlined protocols are based on established and efficient chemical transformations, offering a practical pathway to access this biologically active natural product.

References

Application Note & Protocol: Determining the IC50 of Yakuchinone A in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yakuchinone A is a diarylheptanoid compound isolated from the fruit of Alpinia oxyphylla.[1][2][3] This natural product has demonstrated multiple biological activities, including anti-inflammatory and anticancer properties.[1][4] A critical parameter for evaluating the anticancer potential of a compound is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a specific biological process, such as cell proliferation, by 50%. This document provides a summary of reported IC50 values for this compound across various cancer cell lines and offers detailed protocols for its determination using common colorimetric assays.

Quantitative Data Summary: IC50 of this compound

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 11.50[1] |

| HT-29 | Colorectal Adenocarcinoma | 11.96[1] |

| A375P | Melanoma | 14.75[1] |

| B16F10 | Murine Melanoma | 21.71[1] |

| A549 | Lung Carcinoma | 26.07[1] |

| B16F1 | Murine Melanoma | 31.73[1] |

| EL4 | Murine Lymphoma | 11.50[1] |

Experimental Workflow and Visualization

The determination of a compound's IC50 value follows a standardized workflow. This process involves cell culture, treatment with serial dilutions of the compound, incubation, measurement of cell viability, and subsequent data analysis to calculate the IC50 value.

Experimental Protocols

Two common and reliable methods for determining cell viability and calculating IC50 are the MTT and Sulforhodamine B (SRB) assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for colorimetric quantification.[5][6]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (wavelengths 570 nm and 630 nm)

Procedure:

-

Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

-

Compound Preparation and Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in culture medium. A common approach is to use two-fold or three-fold serial dilutions to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "medium only" blank control.

-

Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C with 5% CO2.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[7]

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7] Shake the plate gently for 10 minutes to ensure complete dissolution.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

-

Plot the percent viability against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[8] SRB binds to basic amino acid residues of proteins under acidic conditions.[8][9]

Materials:

-

This compound stock solution

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile plates

-

Trichloroacetic acid (TCA), cold (10% wt/vol)

-

SRB solution (0.4% wt/vol in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Acetic acid (1% vol/vol)

-

Microplate reader (wavelength 510-565 nm)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol above.

-

Cell Fixation: After the 48-72 hour incubation, gently add 100 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate for 1 hour at 4°C to fix the cells.[9]

-

Washing: Carefully remove the supernatant. Wash the wells four to five times with 1% acetic acid to remove excess TCA and unbound dye.[8] Allow the plates to air dry completely.

-

Staining: Add 100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[8]

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[8]

-

Solubilization: Once the plate is completely dry, add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[9]

-

Absorbance Reading: Measure the optical density (OD) at approximately 510 nm or 565 nm.[9]

-